2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
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Overview
Description
2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes
Preparation Methods
The synthesis of 2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile can be achieved through a one-pot multi-component reaction. This method involves the reaction of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst such as urea. The reaction is typically carried out at room temperature, making it an environmentally friendly and cost-effective process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include acids, bases, and organic solvents.
Scientific Research Applications
2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile include:
- 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile
- 2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxy-phenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-14-11-19(26)22-20(12-14)27-23(25)18(13-24)21(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,21H,11-12,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCMHJVFRXGJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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